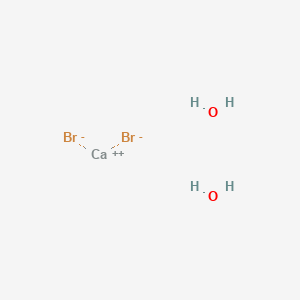

Calcium bromide 2-hydrate

CAS No.:

Cat. No.: VC18499653

Molecular Formula: Br2CaH4O2

Molecular Weight: 235.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Br2CaH4O2 |

|---|---|

| Molecular Weight | 235.92 g/mol |

| IUPAC Name | calcium;dibromide;dihydrate |

| Standard InChI | InChI=1S/2BrH.Ca.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |

| Standard InChI Key | XABDSFFYLIOFDO-UHFFFAOYSA-L |

| Canonical SMILES | O.O.[Ca+2].[Br-].[Br-] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Hydration State

Calcium bromide 2-hydrate is defined by the chemical formula CaBr₂·2H₂O, with a molecular weight of 235.92 g/mol . The compound crystallizes as a fine white powder, distinct from the more common hexahydrate (CaBr₂·6H₂O) and anhydrous forms . Its structure consists of calcium ions octahedrally coordinated by six bromide anions, with two water molecules integrated into the lattice . This arrangement contributes to its stability under ambient conditions and moderate hygroscopicity.

Crystalline and Phase Behavior

X-ray diffraction studies reveal that solid CaBr₂·2H₂O adopts a rutile-type structure, analogous to titanium dioxide . The dihydrate form is metastable compared to the hexahydrate, requiring precise control of temperature and humidity during crystallization. Phase diagram analyses of the CaBr₂-CaHBr system demonstrate that the dihydrate decomposes at elevated temperatures (>200°C), releasing water and forming anhydrous CaBr₂ .

Table 1: Key Structural Properties of Calcium Bromide 2-Hydrate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Br₂Ca·2H₂O | |

| Crystal System | Tetragonal (rutile) | |

| Density | ~3.35 g/cm³ (anhydrous analog) | |

| Water Content | 15.3% by weight |

Synthesis and Industrial Production

Conventional Synthesis Routes

The dihydrate is synthesized via the reaction of calcium oxide (CaO) or calcium carbonate (CaCO₃) with elemental bromine (Br₂) in the presence of reducing agents such as formic acid (HCO₂H) or formaldehyde . The generalized reaction is:

The dihydrate crystallizes from aqueous solutions under controlled evaporation at 40–60°C, with yields optimized at neutral to slightly acidic pH (6.5–7.0).

Large-Scale Manufacturing

Industrial production involves brine purification steps to remove impurities like sulfates and chlorides, which can affect crystallization efficiency . High-purity grades (99.0–99.999%) are achieved through recrystallization and vacuum drying, as evidenced by Fisher Scientific’s analytical-grade product .

Physical and Chemical Properties

Solubility and Thermal Behavior

Calcium bromide 2-hydrate exhibits high solubility in water (≈1,430 g/L at 20°C), forming dense brines with a specific gravity of ~1.7 . Its thermal decomposition proceeds in two stages:

-

Dehydration: Loss of water molecules at 100–120°C, forming anhydrous CaBr₂.

-

Oxidation: At >500°C, reaction with atmospheric oxygen yields calcium oxide and bromine gas :

Chemical Reactivity

The compound is incompatible with strong oxidizing agents (e.g., peroxides) and undergoes exothermic reactions with sulfuric acid . Its aqueous solutions are mildly corrosive to carbon steel but inert toward polyethylene and polypropylene .

Table 2: Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Decomposes at 120°C | |

| Solubility in Water | 1,430 g/L (20°C) | |

| Heat of Dissolution | −180 kJ/mol (exothermic) |

Industrial and Niche Applications

Oil and Gas Drilling Fluids

As a high-density brine (1.7–1.9 g/cm³), CaBr₂·2H₂O is employed in completion fluids to stabilize wellbores and prevent blowouts . Its compatibility with zinc bromide allows for adjustable density brines, though the dihydrate is preferred for its lower corrosivity compared to ZnBr₂ blends .

Specialty Chemical Synthesis

In organic chemistry, CaBr₂·2H₂O facilitates the removal of triphenylphosphine oxide (TPPO) from reaction mixtures via complexation, eliminating the need for chromatographic purification .

Recent Research Advancements

Hydration Kinetics

Studies using quasi-isothermal differential thermal analysis (Q-DTA) reveal that dehydration kinetics follow a second-order rate law, slowing significantly after 50% water loss due to diffusion limitations . Activation energy for dehydration is calculated at 72 kJ/mol .

Phase Behavior in Mixed Salt Systems

The CaBr₂-CaCl₂ system forms a complete solid solution below 700°C, with a eutectic point at 56.5 mol% CaBr₂ and 971 K . This miscibility enables tailored brine compositions for geothermal applications .

Environmental Mitigation

Calcium bromide brines reduce mercury emissions in coal-fired power plants by sequestering gaseous mercury as stable HgBr₂ complexes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume